molecular formula C21H26N2O5S B2377085 N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methyl-4-propoxybenzenesulfonamide CAS No. 922133-74-2

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methyl-4-propoxybenzenesulfonamide

Cat. No.: B2377085
CAS No.: 922133-74-2
M. Wt: 418.51
InChI Key: XLLIOSHQZSOITG-UHFFFAOYSA-N
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Description

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methyl-4-propoxybenzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzo[b][1,4]oxazepine ring, a sulfonamide group, and a propoxybenzene moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)-3-methyl-4-propoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O5S/c1-5-10-27-18-9-7-16(11-14(18)2)29(25,26)23-15-6-8-19-17(12-15)22-20(24)21(3,4)13-28-19/h6-9,11-12,23H,5,10,13H2,1-4H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLLIOSHQZSOITG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Characteristics and Properties

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b]oxazepin-7-yl)-3-methyl-4-propoxybenzenesulfonamide belongs to the benzoxazepin class of heterocyclic compounds, characterized by a seven-membered oxazepine ring fused with a benzene ring. The molecule contains several key structural elements: a tetrahydrobenzoxazepin core, a 3,3-dimethyl substitution, a sulfonamide linkage, and a 3-methyl-4-propoxybenzene moiety. These specific functional groups contribute to its chemical reactivity and potential biological activity, making its precise synthesis particularly important for structure-activity relationship studies.

The molecule's central benzoxazepin scaffold represents a privileged structure in medicinal chemistry, with derivatives exhibiting diverse pharmacological properties. The propoxy and methyl substituents on the benzenesulfonamide portion of the molecule can significantly influence its physicochemical properties and potential interactions with biological targets.

General Synthetic Approaches for Benzoxazepin Derivatives

Retrosynthetic Analysis

The preparation of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b]oxazepin-7-yl)-3-methyl-4-propoxybenzenesulfonamide can be approached through several retrosynthetic pathways, with the key disconnections typically being:

  • Formation of the sulfonamide linkage between the benzoxazepin core and the 3-methyl-4-propoxybenzenesulfonyl moiety
  • Construction of the benzoxazepin core through cyclization reactions
  • Introduction of the dimethyl substituents at the 3-position
  • Incorporation of the propoxy group on the benzenesulfonamide portion

These disconnections provide the foundation for various synthetic routes, which can be adapted based on reagent availability, reaction efficiency, and scalability considerations.

Core Construction Strategies

The benzoxazepin core can be constructed using several well-established methods, including:

  • Cyclization of appropriately substituted 2-aminobenzamide derivatives
  • Ring expansion of benzodiazepin-5-one precursors
  • Direct cyclization of phenoxyethylamine derivatives with suitable carbonyl compounds

Each approach offers distinct advantages depending on the substitution pattern desired in the final product and the availability of starting materials.

Specific Preparation Methods

Method 1: Sulfonyl Chloride Route

Synthesis of the Benzoxazepin Core

The preparation begins with the synthesis of 1,2,3,5-tetrahydro-3,3-dimethyl-5-oxo-4,1-benzoxazepin-7-sulfonyl chloride. This intermediate can be prepared by treating 1,2,3,4-tetrahydro-3,3-dimethyl-5H-1,4-benzodiazepin-5-one with chlorosulfonic acid. The reaction involves heating on a steam bath for approximately 30 minutes, followed by cautious addition of ice to decompose excess chlorosulfonic acid.

1,2,3,4-tetrahydro-3,3-dimethyl-5H-1,4-benzodiazepin-5-one + ClSO₃H → 
1,2,3,5-tetrahydro-3,3-dimethyl-5-oxo-4,1-benzoxazepin-7-sulfonyl chloride

The resulting sulfonyl chloride is typically isolated by filtration and can be purified by recrystallization from an appropriate solvent system such as benzene-petroleum ether.

Introduction of the Sulfonamide Group

The sulfonyl chloride intermediate is then reacted with 3-methyl-4-propoxyanilline to form the desired sulfonamide linkage. This reaction is typically conducted in a suitable solvent such as dichloromethane or acetone, often in the presence of a base like triethylamine or pyridine to neutralize the hydrochloric acid generated during the reaction.

1,2,3,5-tetrahydro-3,3-dimethyl-5-oxo-4,1-benzoxazepin-7-sulfonyl chloride + 
3-methyl-4-propoxyanilline → 
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methyl-4-propoxybenzenesulfonamide

The reaction is typically monitored by thin-layer chromatography (TLC) and is generally complete within 2-4 hours at room temperature.

Method 2: Isatoic Anhydride Approach

Preparation of 5-Sulfonamido-N-substituted Isatoic Anhydride

This alternative approach begins with the preparation of 5-chlorosulfonyl-N-substituted isatoic anhydride, which can be synthesized from appropriate anthranilic acid derivatives. The chlorosulfonyl group is then converted to the desired sulfonamide by reaction with 3-methyl-4-propoxyanilline.

5-chlorosulfonyl-N-substituted isatoic anhydride + 3-methyl-4-propoxyanilline →
5-(3-methyl-4-propoxybenzenesulfonamido)-N-substituted isatoic anhydride
Cyclization to Form the Benzoxazepin Core

The resulting sulfonamido isatoic anhydride derivative is then treated with an appropriate reagent to introduce the dimethyl substituents at what will become the 3-position of the benzoxazepin. This can be achieved using reagents such as 2-amino-2-methylpropanol or related compounds.

5-(3-methyl-4-propoxybenzenesulfonamido)-N-substituted isatoic anhydride +
appropriate reagent → 
this compound

The cyclization step typically requires heating in an appropriate solvent and may be catalyzed by acids or bases depending on the specific reagents used.

Method 3: Via Benzamide Intermediates

Synthesis of 2-Aminobenzamide Derivatives

This approach utilizes 2-amino-5-(3-methyl-4-propoxybenzenesulfonamido)benzamide as a key intermediate. This compound can be prepared by reacting 2-amino-5-chlorosulfonylbenzamide with 3-methyl-4-propoxyanilline.

2-amino-5-chlorosulfonylbenzamide + 3-methyl-4-propoxyanilline →
2-amino-5-(3-methyl-4-propoxybenzenesulfonamido)benzamide
Cyclization with Dimethyl-Substituted Reagents

The benzamide intermediate is then treated with a dimethyl-substituted reagent such as 2,2-dimethyloxirane or 1,1-dimethyl-2-chloroethylamine to form the benzoxazepin ring structure with the required 3,3-dimethyl substitution.

2-amino-5-(3-methyl-4-propoxybenzenesulfonamido)benzamide + 
appropriate dimethyl-substituted reagent →
this compound

This cyclization typically requires specific reaction conditions, which may include heating in acetic acid or another suitable solvent, potentially with catalytic amounts of acid or base.

Reaction Conditions and Optimization

Critical Parameters for Successful Synthesis

Several key factors significantly influence the yield and purity of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b]oxazepin-7-yl)-3-methyl-4-propoxybenzenesulfonamide synthesis:

  • Temperature control: Especially crucial during sulfonylation reactions to prevent side reactions
  • Reaction time: Extending beyond optimal periods can lead to degradation or unwanted byproducts
  • Solvent selection: Impacts solubility, reaction rate, and potential side reactions
  • pH control: Particularly important during sulfonamide formation and cyclization steps
  • Order of addition: Can significantly affect selectivity and yield in complex multistep sequences

Careful optimization of these parameters is essential for achieving high yields and purity.

Typical Reaction Conditions

Table 1 summarizes typical reaction conditions for key steps in the synthesis:

Reaction Step Temperature Duration Solvent Catalyst/Base Special Considerations
Sulfonylation with chlorosulfonic acid 60-80°C 30-60 min Neat None Requires careful quenching with ice
Sulfonamide formation 0-25°C 2-4 h DCM/Acetone Triethylamine/Pyridine Moisture-sensitive reaction
Benzoxazepin ring formation 60-100°C 3-6 h Acetic acid/THF Catalytic acid Inert atmosphere recommended
Final purification - - - - Column chromatography with appropriate solvent system

Purification and Characterization

Purification Techniques

The crude N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b]oxazepin-7-yl)-3-methyl-4-propoxybenzenesulfonamide typically requires purification to remove reaction byproducts and unreacted starting materials. Common purification methods include:

  • Recrystallization from appropriate solvent systems (e.g., ethanol/water, acetone/hexane)
  • Column chromatography using silica gel with optimized solvent systems
  • Preparative HPLC for higher purity requirements
  • Acid-base extraction techniques to exploit the compound's amphoteric nature

Analytical Characterization

Confirmation of the structure and purity of the synthesized compound typically involves multiple analytical techniques:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)
  • High-Resolution Mass Spectrometry (HRMS)
  • Infrared (IR) spectroscopy to confirm functional groups
  • Elemental analysis for compositional confirmation
  • HPLC for purity assessment
  • X-ray crystallography for absolute structural confirmation when possible

Characteristic spectroscopic data expected for the target compound includes distinct signals for the methyl groups at the 3-position, aromatic protons of both ring systems, and the sulfonamide NH group.

Challenges and Considerations

Synthetic Challenges

Several challenges may be encountered during the synthesis of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b]oxazepin-7-yl)-3-methyl-4-propoxybenzenesulfonamide:

  • Regioselectivity during sulfonylation of the benzene ring
  • Potential side reactions during the formation of the seven-membered oxazepine ring
  • Purification complications due to similar polarity of potential byproducts
  • Scale-up issues including heat transfer and mixing efficiency
  • Stability of intermediates under reaction conditions

These challenges necessitate careful reaction monitoring and potential modifications to the synthetic approach based on observed outcomes.

Scalability Considerations

For larger-scale synthesis, additional considerations include:

  • Safety aspects of handling chlorosulfonic acid and other reactive reagents
  • Cost-effectiveness of reagents and solvents
  • Environmental impact and waste management
  • Process consistency and reproducibility
  • Potential for continuous flow chemistry approaches for hazardous steps

Chemical Reactions Analysis

Types of Reactions

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methyl-4-propoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a diverse array of derivatives.

Scientific Research Applications

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Properties :
    • Compounds similar to N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methyl-4-propoxybenzenesulfonamide have shown effectiveness against various bacterial strains. Studies suggest that modifications in the molecular structure can enhance antimicrobial efficacy.
    • Case Study : A study evaluated the antimicrobial activity of related oxazepin derivatives against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition of bacterial growth with Minimum Inhibitory Concentration (MIC) values ranging from 6.67 mg/mL to 6.72 mg/mL against pathogens like Pseudomonas aeruginosa and Escherichia coli .
  • Anti-inflammatory Effects :
    • The compound has been studied for its potential to reduce inflammation markers in vitro. The mechanism involves inhibiting pro-inflammatory cytokines which are critical in the inflammatory response.
    • Case Study : In vivo studies demonstrated that similar compounds effectively reduced inflammation in animal models of arthritis, showing a dose-dependent response with significant reductions in swelling and pain .
  • Antioxidant Activity :
    • The antioxidant properties of this compound have been evaluated through various assays. It has been found to scavenge free radicals effectively, suggesting protective effects against oxidative stress.
    • Data Table: Biological Activities of Related Compounds
Compound NameActivity TypeMIC (mg/mL)Notes
Compound 4aAntimicrobial6.67Active against Pseudomonas aeruginosa
Compound 4dAntimicrobial6.72Most potent against E. coli
Compound 4eAntioxidantIC50 0.3287Comparable to Vitamin C
Compound 4cAnti-inflammatory94% inhibitionEffective in reducing edema

Research Findings

Recent literature emphasizes the importance of structure-activity relationships (SAR) in determining the biological efficacy of this compound. Molecular docking studies suggest strong binding affinities to target proteins involved in inflammation and microbial resistance.

Pharmacokinetics

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling indicates favorable pharmacokinetic properties for this compound, suggesting it may be a viable candidate for further development in therapeutic applications.

Mechanism of Action

The mechanism of action of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methyl-4-propoxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, modulating their activity. The benzo[b][1,4]oxazepine ring may interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can influence various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)ethanesulfonamide
  • N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dimethoxybenzenesulfonamide

Uniqueness

Compared to similar compounds, N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methyl-4-propoxybenzenesulfonamide features a unique propoxybenzene moiety, which may confer distinct chemical and biological properties. This structural difference can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable subject for further research.

Biological Activity

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methyl-4-propoxybenzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. Its unique structural framework includes a benzoxazepine core, which is characterized by a fused bicyclic structure containing an oxazepine ring and a sulfonamide group. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications and biological activities.

  • Molecular Formula : C20H22N2O4S
  • Molecular Weight : 398.47 g/mol
  • CAS Number : 921811-13-4

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of various therapeutic targets. Below are key findings related to its biological activity:

Inhibitory Effects

  • Enzyme Inhibition :
    • The compound has demonstrated strong inhibitory effects against certain enzymes involved in metabolic pathways. For instance, it has been reported to inhibit squalene synthase and other related enzymes with IC50 values in the nanomolar range .
  • Antimicrobial Activity :
    • Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains. This activity is likely attributed to its ability to interfere with bacterial metabolic processes.
  • Anticancer Potential :
    • The compound's structural features may allow it to interact with cellular mechanisms involved in cancer progression. Some studies have indicated potential cytotoxic effects against cancer cell lines, warranting further investigation into its use as an anticancer agent .

Study 1: Inhibition of Squalene Synthase

In a study examining the compound's effect on squalene synthase:

  • Methodology : In vitro assays were conducted using rat liver microsomes.
  • Results : The compound exhibited an IC50 value of approximately 90 nM, demonstrating potent inhibition of cholesterol biosynthesis pathways .

Study 2: Antimicrobial Efficacy

A recent investigation into the antimicrobial properties revealed:

  • Methodology : Disk diffusion and broth microdilution methods were employed against several bacterial strains.
  • Results : The compound showed significant inhibition zones and minimum inhibitory concentration (MIC) values indicating effective antimicrobial activity.

Comparative Analysis with Related Compounds

To better understand the unique biological activity of this compound, a comparison with structurally similar compounds is helpful.

Compound NameStructureBiological ActivityIC50 Values
Compound AStructure ASqualene Synthase Inhibitor90 nM
Compound BStructure BAntimicrobial ActivityMIC 32 µg/mL
Compound CStructure CCytotoxicity in Cancer CellsIC50 50 µM

Q & A

Q. What are the recommended synthetic routes for this benzoxazepine-sulfonamide derivative?

The synthesis typically involves a multi-step approach:

  • Step 1 : Construction of the tetrahydrobenzo[b][1,4]oxazepine core via cyclization reactions using amines, acids, or catalysts under controlled temperatures (60–120°C) .
  • Step 2 : Introduction of the sulfonamide group via nucleophilic substitution or coupling reactions, often employing sulfonyl chlorides and bases like triethylamine .
  • Step 3 : Functionalization of the aromatic ring (e.g., propoxy group addition) using alkylation or etherification reactions . Key Reagents : LiAlH₄ (reduction), Pd/C (hydrogenation), and optimized solvents (e.g., DCM, dioxane) .

Q. How is structural identity confirmed post-synthesis?

A combination of analytical techniques is employed:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and stereochemistry .
  • HPLC : Purity assessment (>95%) and detection of byproducts .
  • X-ray Crystallography (SHELX) : For resolving crystal structures and confirming stereoelectronic properties .
  • Mass Spectrometry : Molecular weight validation via ESI-MS or MALDI-TOF .

Q. What primary biological activities are reported for related benzoxazepine-sulfonamides?

  • Enzyme Inhibition : Potent activity against carbonic anhydrases via sulfonamide-Zn²⁺ interactions .
  • Anticancer Effects : Growth inhibition in prostate/colon cancer cell lines (IC₅₀ = 2–10 µM) .
  • Anti-inflammatory Activity : Modulation of COX-2 pathways in preclinical models .

Advanced Research Questions

Q. How can reaction yields be optimized for benzoxazepine derivatives under varying conditions?

  • Temperature Control : Higher yields (70–85%) are achieved at 80–100°C for cyclization steps .
  • Catalyst Screening : Pd/C or Ni catalysts improve hydrogenation efficiency in reduction steps .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance sulfonamide coupling reactions .
  • Automation : Continuous flow systems reduce side reactions and improve scalability .

Q. What strategies resolve contradictions in bioactivity data among structural analogs?

  • Structure-Activity Relationship (SAR) Studies : Systematic variation of substituents (e.g., propoxy vs. methoxy groups) to correlate structural features with activity .
  • Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinities to target enzymes .
  • Dose-Response Analysis : Re-evaluating IC₅₀ values under standardized assay conditions (e.g., pH 7.4, 37°C) .

Q. Which computational approaches predict target interactions for sulfonamide-containing benzoxazepines?

  • Molecular Docking : Identify binding poses with carbonic anhydrase IX (PDB: 3CAI) using Glide or Schrödinger Suite .
  • QSAR Modeling : Machine learning models (e.g., Random Forest) trained on analog datasets to predict bioavailability .
  • Free Energy Perturbation (FEP) : Quantify substituent effects on binding energy (ΔΔG) .

Q. How do substituent variations impact stability and reactivity in different solvents?

  • Solubility : Propoxy groups enhance lipophilicity (logP ≈ 3.5), favoring DMSO/EtOH over aqueous buffers .
  • Stability : Electron-withdrawing groups (e.g., sulfonamide) reduce oxidative degradation in acidic conditions .
  • Reactivity : Allyl or ethyl substituents on the benzoxazepine core alter ring strain and reaction kinetics .

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